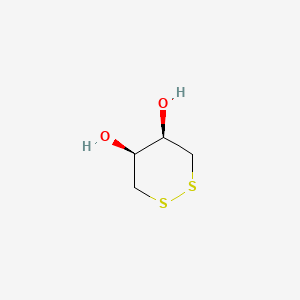

cis-1,2-Dithiane-4,5-diol

Descripción general

Descripción

Cis-1,2-Dithiane-4,5-diol is the cyclic form of dithioerythritol. It is an organic disulfide and a member of dithianes . It has a molecular formula of C4H8O2S2 .

Molecular Structure Analysis

The molecular structure of cis-1,2-Dithiane-4,5-diol consists of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres . The InChI key for this compound is YPGMOWHXEQDBBV-ZXZARUISSA-N .Chemical Reactions Analysis

1,4-Dithiane-2,5-diol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes . It also participates in diastereoselective [3+3] cycloaddition with azomethine imines .Physical And Chemical Properties Analysis

Cis-1,2-Dithiane-4,5-diol has a molecular weight of 152.2 g/mol . It is soluble in CH2Cl2, CHCl3, and ethyl acetate . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

- The reactivity of 1,4-dithianes allows controlled carbon–carbon bond formation. After constructing the desired skeletal bonds, the sulfur-heterocycle can be selectively hydrolyzed to reveal a carbonyl group or hydrogenolyzed to yield a methylene moiety .

- 1,4-Dithiane-2,5-diol serves as an ambidentate compound with both electrophilic and nucleophilic groups. This versatility makes it an efficient synthon in synthetic heterocycle procedures .

- It is also used in polyurethane biomaterials, photoresist formulations, and light-fast polyurethane compositions .

- It exhibits promising antagonistic activity against p53-Mdm2 interaction and serves as a zinc finger-targeted agent against retrovirus replication .

- Researchers have synthesized aliphatic random copolyesters using 1,4-dithiane-2,5-diol as a monomer. These copolyesters may have valuable biological properties for biomedical materials .

Synthetic Building Blocks

Synthon for Heterocycle Synthesis

Optical Materials and Coatings

Biodegradable and Environment-Friendly Properties

Biomedical Applications

Sulfur-Containing Compounds

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of cis-1,2-Dithiane-4,5-diol is the 6,7-dimethyl-8-ribityllumazine synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin .

Mode of Action

cis-1,2-Dithiane-4,5-diol interacts with its target by catalyzing the formation of 6,7-dimethyl-8-ribityllumazine . This is achieved through the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This interaction results in changes that are pivotal in the biosynthesis of riboflavin .

Biochemical Pathways

The compound affects the riboflavin biosynthesis pathway . The downstream effects of this interaction include the production of riboflavin, which is an essential nutrient for many organisms .

Pharmacokinetics

It is known that the compound is a small molecule , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of cis-1,2-Dithiane-4,5-diol’s action primarily involve the production of riboflavin . Riboflavin, also known as vitamin B2, is crucial for energy production, cellular function, fat metabolism, and the protection of cells from damage .

Propiedades

IUPAC Name |

(4R,5S)-dithiane-4,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMOWHXEQDBBV-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CSS1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CSS1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,2-Dithiane-4,5-diol | |

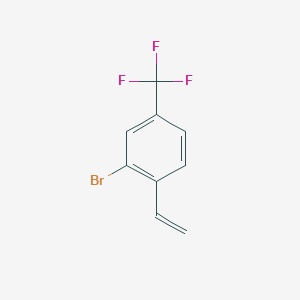

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B3265056.png)

![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)

![N-[4-(1-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265123.png)

amine](/img/structure/B3265125.png)

![(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic Acid](/img/structure/B3265138.png)